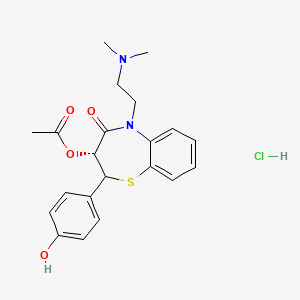

O-Desmethyl Diltiazem Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine derivative used primarily as a calcium channel blocker. Diltiazem is widely used in the treatment of hypertension, angina, and certain heart arrhythmias. This compound is formed through the O-demethylation of Diltiazem by the enzyme CYP2D6 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Diltiazem Hydrochloride involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme CYP2D6 in the liver. In a laboratory setting, chemical demethylation can be achieved using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large bioreactors for enzymatic demethylation or chemical reactors for chemical demethylation. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

O-Desmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent compound, Diltiazem.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Produces sulfoxides or sulfones.

Reduction: Yields Diltiazem.

Substitution: Results in various substituted derivatives depending on the reagents used.

科学研究应用

O-Desmethyl Diltiazem Hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its role in the metabolic pathways of Diltiazem.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

O-Desmethyl Diltiazem Hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and decreased peripheral resistance. The compound targets voltage-sensitive calcium channels, thereby increasing myocardial oxygen delivery and reducing the workload on the heart .

相似化合物的比较

Similar Compounds

Diltiazem: The parent compound, used for similar therapeutic purposes.

N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.

Desacetyl Diltiazem: A metabolite formed through deacetylation of Diltiazem.

Uniqueness

O-Desmethyl Diltiazem Hydrochloride is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Diltiazem. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites .

生物活性

O-Desmethyl Diltiazem Hydrochloride is a significant metabolite of the calcium channel blocker diltiazem, which is primarily used in the treatment of hypertension and angina. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C21H25ClN2O4S

- Molecular Weight : 418.95 g/mol

This compound acts primarily as a voltage-dependent L-type calcium channel blocker . It inhibits the influx of calcium ions into cardiac and smooth muscle cells, which results in:

- Vasodilation : Reduces vascular resistance and lowers blood pressure.

- Negative Inotropic Effect : Decreases myocardial contractility, which can be beneficial in conditions like angina.

- Slowed Atrioventricular Conduction : Helps in managing supraventricular tachycardia.

Pharmacokinetics

O-Desmethyl Diltiazem is formed through the metabolism of diltiazem, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 3 to 4 hours post-administration.

- Bioavailability : Approximately 40% due to extensive first-pass metabolism.

- Protein Binding : Highly bound to plasma proteins (70-80%).

Antimicrobial Properties

Recent studies have indicated that diltiazem and its metabolites, including O-Desmethyl Diltiazem, exhibit antimicrobial activities. For instance:

- Against Gram-positive Bacteria : Effective inhibition observed against Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Formation : O-Desmethyl Diltiazem significantly reduces biofilm formation, which is crucial in treating chronic infections.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 ± 2 | 50 |

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

Cardiovascular Effects

The compound's ability to block calcium channels contributes to its cardiovascular effects:

- Reduction in Heart Rate : Helps manage conditions like tachycardia.

- Improvement in Exercise Tolerance : Beneficial for patients with chronic stable angina.

Research Findings

-

Case Study on Antimicrobial Activity :

A study demonstrated that this compound showed a significant reduction in bacterial growth and biofilm formation when tested against various pathogens. The results indicated a promising role as an adjunctive therapy in managing infections resistant to conventional antibiotics. -

Clinical Implications :

Research has suggested that the metabolites of diltiazem may enhance therapeutic outcomes in patients with cardiovascular diseases by providing additional benefits beyond blood pressure control.

属性

IUPAC Name |

[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGBHQQNJBDCH-CQLADDOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。